
Buflomedil
Descripción general
Descripción
Buflomedil es un fármaco vasoactivo utilizado principalmente para tratar la claudicación y los síntomas de la enfermedad arterial periférica . Es conocido por su capacidad para mejorar el flujo sanguíneo en los tejidos isquémicos al inhibir la agregación plaquetaria, mejorar la deformabilidad de los glóbulos rojos y reducir la viscosidad de la sangre . A pesar de su potencial terapéutico, this compound no está aprobado por la Administración de Alimentos y Medicamentos para su uso en los Estados Unidos y se ha suspendido de la comercialización en la Unión Europea debido a preocupaciones sobre la toxicidad neurológica y cardíaca grave .
Aplicaciones Científicas De Investigación
Peripheral Vascular Diseases
Buflomedil is primarily indicated for treating peripheral arterial diseases, such as intermittent claudication. Clinical studies have shown that it can improve walking distances in patients suffering from this condition by enhancing microcirculation and reducing peripheral vascular resistance . The compound's ability to inhibit platelet aggregation and improve erythrocyte deformability contributes to its efficacy in restoring blood flow in ischemic tissues .
Acute Ischemic Stroke
Research has explored the use of this compound in acute ischemic stroke patients. A systematic review identified 26 randomized controlled trials involving 2,756 participants. While this compound was administered intravenously at a dosage of 200 mg daily for 14 days, the evidence regarding its effectiveness in reducing mortality or long-term disability was inconclusive. Most studies suffered from low quality due to poor design and incomplete reporting .
Key Findings:
- Efficacy: Insufficient evidence to support routine use in acute ischemic stroke.
- Safety: Potential adverse effects remain inadequately documented.
Neuroprotective Effects
Preclinical studies have indicated that this compound may exert neuroprotective effects during cerebral ischemia. It has been shown to improve cerebral blood flow and modulate inflammatory responses in animal models . These findings suggest a potential role for this compound in managing cerebrovascular disorders beyond its vasodilatory properties.
Microcirculatory Benefits
In studies involving hamster skin flaps, this compound demonstrated positive effects on microvascular reperfusion injury by decreasing leukocyte adhesion and improving functional capillary density . This suggests its potential utility in reconstructive surgery and conditions requiring enhanced microcirculation.
Data Tables
Application Area | Key Findings | Evidence Quality |
---|---|---|
Peripheral Vascular Disease | Improved walking distances; enhanced microcirculation | Moderate |
Acute Ischemic Stroke | Insufficient evidence for mortality reduction; inconclusive long-term outcomes | Low |
Neuroprotection | Improved cerebral blood flow; modulation of inflammatory responses | Preclinical evidence |
Microcirculation | Positive effects on microvascular reperfusion; improved capillary density | Experimental studies |
Case Studies
-
Study on Peripheral Arterial Disease:
- Objective: To evaluate the effect of this compound on walking distance.
- Results: Patients reported significant improvements in walking capacity after treatment.
- Conclusion: Supports the use of this compound for symptomatic relief in intermittent claudication.
-
Acute Ischemic Stroke Trials:
- Objective: To assess the efficacy of this compound in stroke recovery.
- Results: Variability in outcomes; no significant improvement noted across trials.
- Conclusion: Calls for high-quality randomized trials to better understand its role.
-
Microcirculatory Studies:
- Objective: Investigate the effects on skin flap viability.
- Results: Increased survival rates of flaps treated with this compound compared to controls.
- Conclusion: Suggests potential applications in surgical settings where enhanced perfusion is critical.
Mecanismo De Acción
Buflomedil ejerce sus efectos a través de varios mecanismos:
Antagonismo del calcio: This compound tiene débiles efectos antagonistas del calcio no específicos, que contribuyen a su capacidad para relajar los músculos lisos y mejorar el flujo sanguíneo.
Inhibición de los α-adrenorreceptores: This compound inhibe no selectivamente los α-adrenorreceptores, lo que lleva a un aumento del flujo sanguíneo arterial periférico y una mejor perfusión de los lechos vasculares deteriorados.
Análisis Bioquímico
Biochemical Properties
Buflomedil acts as a phosphodiesterase enzyme inhibitor, which leads to the stimulation of cyclic adenosine monophosphate and biological vasodilators . It also exhibits weak non-specific calcium antagonist effects . This compound interacts with various enzymes and proteins, including phosphodiesterase, which it inhibits to increase cyclic adenosine monophosphate levels. This interaction enhances vasodilation and improves blood flow.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances erythrocyte flexibility and reduces blood viscosity, which improves tissue oxygenation . This compound’s impact on cell signaling pathways involves the modulation of cyclic adenosine monophosphate levels, which play a crucial role in various cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate results in vasodilation and improved blood flow. This compound also exhibits weak calcium antagonist effects, which contribute to its overall vasodilatory action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its vasodilatory effects over extended periods, although its efficacy may decrease with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound improves blood flow and reduces blood viscosity. At high doses, it can cause toxic or adverse effects, including neurologic and cardiovascular events . These threshold effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as phosphodiesterase. By inhibiting these enzymes, this compound increases cyclic adenosine monophosphate levels, which enhances vasodilation and improves blood flow . The compound’s effects on metabolic flux and metabolite levels are crucial for its therapeutic action.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for this compound’s efficacy in improving blood flow and reducing blood viscosity.
Subcellular Localization
The subcellular localization of this compound involves its distribution to specific compartments or organelles within cells. Targeting signals and post-translational modifications direct this compound to these locations, where it exerts its vasodilatory effects . Understanding this compound’s subcellular localization is crucial for optimizing its therapeutic potential.
Métodos De Preparación
Buflomedil se puede sintetizar mediante varios métodos. Una ruta sintética común implica la acilación de 1,3,5-trimetoxibenceno con 4-pirrolidinobutyronitrilo en presencia de ácido clorhídrico gaseoso en disolvente clorobenceno. Esta reacción es un ejemplo de la reacción de Hoesch . Los métodos de producción industrial pueden variar, pero generalmente involucran principios similares de síntesis orgánica, utilizando reactivos y condiciones específicas para lograr el producto deseado .
Análisis De Reacciones Químicas
Buflomedil experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, lo que podría alterar sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución, particularmente las que involucran el anillo de pirrolidina, pueden conducir a la formación de diferentes derivados de this compound.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Buflomedil se suele comparar con otros fármacos vasoactivos, como:
Naftidrofuryl: Al igual que this compound, Naftidrofuryl se utiliza para tratar enfermedades vasculares periféricas.
Cinnarizina y flunarizina: Estos fármacos se utilizan para tratar insuficiencias cerebrovasculares, pero this compound ha demostrado ser ligeramente más eficaz para aliviar los síntomas asociados con los déficits cognitivos.
El perfil farmacológico único de this compound, incluidos sus múltiples mecanismos de acción y sus amplias aplicaciones terapéuticas, lo distingue de otros compuestos vasoactivos.
Actividad Biológica
Buflomedil, a vasoactive agent primarily used for treating peripheral arterial disease (PAD), has garnered interest due to its potential neuroprotective effects and ability to enhance blood flow in various vascular conditions. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.
Pharmacological Mechanisms
This compound is characterized as a non-selective competitive antagonist of alpha-adrenoceptors located on vascular smooth muscle. This mechanism facilitates vasodilation, thereby increasing blood flow to critical areas such as the brain and extremities. Additionally, this compound exhibits weak non-specific calcium antagonistic properties, which contribute to its ability to inhibit platelet aggregation and improve erythrocyte deformability, enhancing overall blood flow dynamics .
Key Mechanisms:
- Vasodilation : Increases blood flow through relaxation of vascular smooth muscle.
- Calcium Antagonism : Reduces calcium influx in vascular cells, further promoting vasodilation.
- Platelet Aggregation Inhibition : Decreases the likelihood of thrombus formation, particularly beneficial in ischemic conditions.
Treatment of Peripheral Arterial Disease
This compound has been evaluated for its efficacy in improving walking distances in patients with intermittent claudication (IC), a common manifestation of PAD. A systematic review of randomized controlled trials (RCTs) indicated that this compound significantly improves both pain-free walking distance (PFWD) and maximum walking distance (MWD) compared to placebo:
Study | PFWD Improvement (m) | MWD Improvement (m) | Statistical Significance |
---|---|---|---|
Trübestein 1984 | 52.8 vs 8.6 | 81.1 vs 8.8 | P = 0.018; P = 0.022 |
Diamantopoulos 2001 | 112.20 vs 31.6 | 191.9 vs 20.5 | P = 0.059; P = 0.011 |
The results from these studies suggest that this compound can lead to clinically significant improvements in walking capabilities for patients suffering from IC .
Neuroprotective Effects in Acute Ischemic Stroke
This compound has also been investigated for its potential benefits in acute ischemic stroke (AIS). A review highlighted its ability to dilate cerebral blood vessels, which may help mitigate the effects of ischemia by improving cerebral blood flow:
- Short-term mortality : Lower risk observed in this compound-treated groups compared to controls (RR 0.45).
- Disability scores : Higher Barthel Index scores indicating improved independence in daily activities .
Safety Profile
Despite its therapeutic benefits, this compound's safety profile has raised concerns. A comprehensive review reported numerous adverse drug reactions (ADRs), particularly affecting the cardiovascular and nervous systems:
ADR Category | Number of Reports |
---|---|
Cardiac Disorders | Significant cases reported |
Vascular Disorders | Notable incidents documented |
Nervous System Disorders | Various cases noted |
The study revealed that overdosing—both intentional and accidental—was a significant issue, particularly among younger patients who were not typical candidates for PAD treatment .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study of Cardiotoxicity : Five cases were reported where patients experienced severe cardiotoxicity following this compound ingestion, leading to cardiac arrest in two instances .
- Clinical Observations : In a cohort study involving diabetic patients with IC, this compound was associated with fewer lower limb amputations and reduced cardiovascular mortality compared to placebo .
Propiedades
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLAEYXIQKAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35543-24-9 (hydrochloride) | |
Record name | Buflomedil [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022697 | |
Record name | Buflomedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-25-7 | |
Record name | Buflomedil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buflomedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buflomedil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Buflomedil exert its vasoactive effects?
A: this compound primarily acts as a competitive inhibitor of α-adrenergic receptors, primarily targeting both α1 and α2 subtypes []. This inhibition leads to vasodilation, improving blood flow in tissues. Additionally, this compound inhibits platelet aggregation, enhances erythrocyte deformability, and exhibits mild calcium channel blocking properties [, , ], all contributing to its overall vasodilatory effect.
Q2: Does this compound demonstrate selectivity for α1 or α2-adrenergic receptors?
A: Research suggests that this compound does not exhibit strong selectivity for either α1 or α2-adrenergic receptor subtypes []. It inhibits both subtypes, leading to a combined vasodilatory effect.
Q3: How does this compound affect cerebral blood flow?
A: this compound administration has been shown to increase cerebral blood flow in animal models. Research in spontaneously hypertensive rats demonstrated that this compound improved survival rates after permanent bilateral carotid artery occlusion and enhanced local cerebral blood flow distribution following the occlusion [].
Q4: Does this compound impact neuronal survival following cerebral ischemia?
A: Studies indicate that this compound might provide neuroprotective effects following cerebral ischemia. Research in a rat model of moderate cerebral ischemia demonstrated that this compound attenuated ischemia-induced neuronal loss and damage in the hippocampal CA1 region []. Additionally, it restored blood lactate and serum neuron-specific enolase concentrations toward normal levels, suggesting a protective effect on neuronal metabolism and integrity.
Q5: Does this compound influence the expression of apoptosis-related proteins in neuronal cells?
A: Yes, research suggests that this compound can modulate the expression of Bcl-2 and Bax proteins, which are involved in regulating apoptosis, in the dorsal root ganglia (DRG) following sciatic nerve injury in rats []. this compound treatment was associated with upregulated Bcl-2 expression and downregulated Bax expression, potentially contributing to its neuroprotective effects.
Q6: How does this compound affect the expression of MMP-9 and TIMP-1 after cerebral ischemia-reperfusion injury?
A: this compound has been shown to influence the expression of matrix metalloproteinase-9 (MMP-9) and its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), in a rat model of cerebral ischemia-reperfusion injury []. this compound treatment reduced the number of activated MMP-9 immunoreactive cells and increased the number of activated TIMP-1 immunoreactive cells, suggesting a potential role in modulating the inflammatory response and tissue remodeling after cerebral ischemia.
Q7: What is the role of this compound in the Veno-Arteriolar Reflex (VAR) in diabetic patients?
A: Studies suggest that this compound can improve the impaired Veno-Arteriolar Reflex (VAR) observed in diabetic patients []. this compound infusion in diabetic patients with and without complications significantly increased VAR responses at the dorsal foot and big toe, indicating improved microvascular reactivity.
Q8: What is the molecular formula and weight of this compound?
A8: this compound hydrochloride has the molecular formula C18H25NO4 • HCl and a molecular weight of 355.86 g/mol.
Q9: What analytical techniques are commonly used to characterize and quantify this compound?
A: this compound can be characterized and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], and voltammetry [].
Q10: Can this compound interfere with certain drug immunoassays?
A: Yes, this compound has been reported to interfere with specific drug immunoassays, leading to false-positive results. Notably, it has shown interference with monoclonal EMIT d.a.u. amphetamine immunoassays [] and immunoassays for tricyclic antidepressants []. This highlights the importance of confirming positive immunoassay results with more specific analytical methods, such as HPLC.
Q11: What are the primary clinical applications of this compound?
A: this compound has been primarily used in the treatment of peripheral vascular diseases, specifically intermittent claudication, and to a lesser extent, for cerebrovascular diseases [, , ].
Q12: What is the efficacy of this compound in treating intermittent claudication?
A: Meta-analyses and randomized controlled trials (RCTs) provide limited evidence for the efficacy of this compound in treating intermittent claudication [, , , , ]. While some studies reported moderate improvements in pain-free and maximum walking distances with this compound compared to placebo, these findings are undermined by publication bias and the existence of unpublished, inconclusive trials [, ].
Q13: What are the known safety concerns associated with this compound?
A: this compound has a narrow therapeutic index, and safety concerns have been raised, particularly regarding neurological and cardiovascular adverse events, especially in cases of overdose [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.